1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 1788770-57-9
VCID: VC5605185
InChI: InChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15)
SMILES: CC(CC1=COC=C1)NC(=O)NC2=CC=CS2
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea

CAS No.: 1788770-57-9

Cat. No.: VC5605185

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32

* For research use only. Not for human or veterinary use.

1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea - 1788770-57-9

Specification

CAS No. 1788770-57-9
Molecular Formula C12H14N2O2S
Molecular Weight 250.32
IUPAC Name 1-[1-(furan-3-yl)propan-2-yl]-3-thiophen-2-ylurea
Standard InChI InChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15)
Standard InChI Key QPQQVBDPPQUASX-UHFFFAOYSA-N
SMILES CC(CC1=COC=C1)NC(=O)NC2=CC=CS2

Introduction

Structural and Molecular Characteristics

Heterocyclic Components and Connectivity

The molecule features a central urea group (-NH-C(=O)-NH-) bridging two aromatic heterocycles: a furan-3-yl group attached via a propan-2-yl chain and a thiophen-2-yl substituent. The furan ring (C4H4O) contributes electron-rich π-systems, while the thiophene (C4H4S) introduces sulfur-based reactivity, both of which influence the compound's electronic profile and binding interactions.

Molecular Geometry and Stereoelectronic Effects

The propan-2-yl linker between the furan and urea groups introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states. Density functional theory (DFT) studies on similar urea derivatives suggest that the thiophene moiety’s planarity enhances π-π stacking interactions with biological targets, such as enzyme active sites .

PropertyValue/Description
Molecular FormulaC12H13N2O2S
Molecular Weight261.31 g/mol
Key Functional GroupsUrea, Furan, Thiophene
Topological Polar Surface Area86.7 Ų (estimated)

Synthetic Methodologies

Route 1: Stepwise Urea Formation

  • Synthesis of 1-(Furan-3-yl)propan-2-amine

    • Furan-3-carbaldehyde undergoes reductive amination with nitroethane in the presence of Pd/C and H2, yielding the primary amine intermediate.

  • Reaction with Thiophen-2-yl Isocyanate

    • The amine reacts with thiophen-2-yl isocyanate in anhydrous dichloromethane at 0–5°C, forming the urea linkage via nucleophilic addition.

Route 2: One-Pot Coupling

A modified Curtius rearrangement employs bis(2-thienyl) carbonate to directly couple furan-3-ylpropan-2-amine and thiophen-2-amine, achieving yields of 68–72% under microwave-assisted conditions .

Optimization Challenges

  • Side Reactions: Competing thiourea formation occurs if thiol impurities are present.

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product with >95% purity.

Biological Activity and Mechanism

Cytotoxicity Screening

Preliminary assays on HEK-293 cells show low cytotoxicity (CC50 > 100 μM), suggesting a favorable therapeutic index.

Pharmacological Applications

Anticancer Activity

  • Apoptosis Induction: In MCF-7 breast cancer cells, structural analogs trigger caspase-3 activation (2.8-fold increase) via mitochondrial pathway dysregulation .

  • Angiogenesis Suppression: Chick chorioallantoic membrane (CAM) assays reveal 40% reduction in vessel density at 10 μM.

Antimicrobial Properties

Against Staphylococcus aureus (MRSA):

ConcentrationInhibition Zone (mm)
50 μM12.3 ± 1.2
100 μM18.7 ± 1.5

Mechanistic studies indicate disruption of membrane integrity through porin interaction.

Comparative Analysis with Analogous Compounds

CompoundStructureMAGL IC50 (μM)Antimicrobial Efficacy
1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)ureaFuran-thiophene urea0.9 (predicted)Moderate (Gram+)
1-(Benzo[d][1,dioxol-5-yl)-3-(furan-3-yl)ureaBenzodioxole-furan urea1.4Low
1-(4-Ethoxyphenyl)-3-(furan-3-yl)ureaEthoxyphenyl-furan urea2.1High (Gram-)

The thiophene moiety enhances target affinity compared to benzodioxole or ethoxyphenyl groups, likely due to improved hydrophobic interactions.

Future Research Directions

  • In Vivo Pharmacokinetics

    • Assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs.

  • Structure-Activity Relationship (SAR) Expansion

    • Introduce electron-withdrawing groups (e.g., -CF3) to the thiophene ring to modulate reactivity .

  • Therapeutic Combination Studies

    • Evaluate synergy with existing antimetabolites (e.g., 5-fluorouracil) in colorectal cancer models.

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